

Structure and chemical properties of AZ505 ditrifluoroacetate

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Compound of Interest

Compound Name: **AZ505 ditrifluoroacetate**

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AZ505 Ditrifluoroacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, chemical properties, and mechanism of action of **AZ505 ditrifluoroacetate**, a potent and selective inhibitor of the SET and MYND domain-containing protein 2 (SMYD2). All quantitative data is summarized for clarity, and detailed experimental methodologies are provided.

Chemical Structure and Properties

AZ505 ditrifluoroacetate is a synthetic small molecule that acts as a highly selective inhibitor of SMYD2, a lysine methyltransferase.^{[1][2][3]} Its chemical structure and properties are summarized below.

Property	Value	Reference
Molecular Formula	C33H40Cl2F6N4O8	[2][4]
Molecular Weight	805.59 g/mol	[2][3][4]
CAS Number	1035227-44-1	[4][5]
Canonical SMILES	<chem>C1CCC(CC1)N(CCNC(C(F)(F)O)C(=O)C(F)(F)F)C(=O)C(F)(F)O</chem>	[4]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO (\geq 125 mg/mL)	[6]
Storage	Store at -20°C for long-term stability.	[1][2]

Biological Activity and Selectivity

AZ505 is a potent and specific inhibitor of SMYD2, an enzyme that catalyzes the transfer of methyl groups to lysine residues on both histone and non-histone proteins.[1][7] The inhibitory activity and binding affinity of AZ505 are detailed in the following table.

Parameter	Value	Target	Notes	Reference
IC50	0.12 μ M	SMYD2	Over 600-fold greater selectivity for SMYD2 over other histone methyltransferases.	[6] [7]
	>83.3 μ M	SMYD3		[6] [7]
	>83.3 μ M	DOT1L		[6] [7]
	>83.3 μ M	EZH2		[6] [7]
Kd	0.5 μ M	SMYD2	Determined by Isothermal Titration Calorimetry (ITC).	[6] [7]

Mechanism of Action

AZ505 acts as a substrate-competitive inhibitor of SMYD2.[\[8\]](#) X-ray crystallography studies have revealed that AZ505 binds to the peptide-binding groove of SMYD2.[\[1\]](#) This binding mode prevents the natural substrate, such as the tumor suppressor protein p53, from accessing the active site, thereby inhibiting its methylation. The binding of AZ505 to SMYD2 is primarily driven by hydrophobic interactions.[\[6\]](#)

Experimental Protocols

SMYD2 Inhibition Assay (IC50 Determination)

This protocol outlines a representative method for determining the half-maximal inhibitory concentration (IC50) of AZ505 against SMYD2.

Materials:

- Recombinant human SMYD2 enzyme

- S-(5'-Adenosyl)-L-methionine (SAM), methyl donor
- Biotinylated p53 peptide substrate
- AlphaLISA® detection reagents
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 5 mM MgCl₂, 0.01% Tween-20)
- **AZ505 difluoroacetate**, serially diluted
- 384-well microplates

Procedure:

- Prepare serial dilutions of **AZ505 difluoroacetate** in assay buffer.
- Add a fixed concentration of recombinant SMYD2 enzyme to each well of a 384-well plate.
- Add the serially diluted AZ505 or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the methylation reaction by adding a mixture of the biotinylated p53 peptide substrate and SAM to each well.
- Incubate the reaction mixture at room temperature for a specific duration (e.g., 60 minutes).
- Stop the reaction by adding a solution containing AlphaLISA® acceptor beads conjugated to an antibody specific for the methylated p53 substrate.
- Add AlphaLISA® donor beads and incubate in the dark to allow for bead proximity binding.
- Read the plate on an AlphaScreen-capable plate reader.
- The IC₅₀ value is calculated by fitting the dose-response curve using non-linear regression analysis.

Isothermal Titration Calorimetry (ITC) for Binding Affinity (K_d) Determination

This protocol describes a general procedure for measuring the binding affinity (K_d) of AZ505 to SMYD2 using ITC.

Materials:

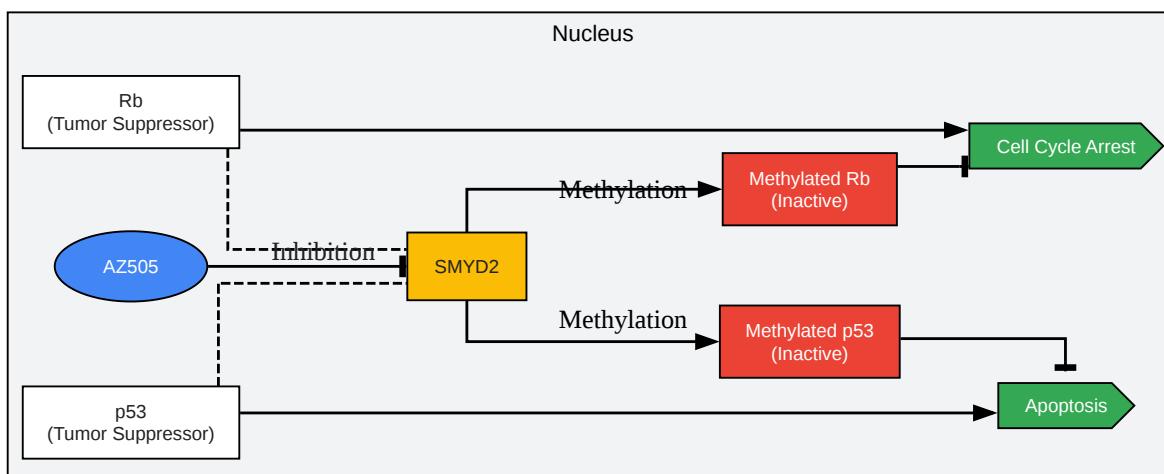
- Purified recombinant human SMYD2 protein
- **AZ505 ditrifluoroacetate**
- ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)
- Isothermal Titration Calorimeter

Procedure:

- Thoroughly dialyze the purified SMYD2 protein against the ITC buffer to ensure buffer matching.
- Dissolve **AZ505 ditrifluoroacetate** in the same ITC buffer.
- Degas both the protein and inhibitor solutions to prevent air bubbles.
- Load the SMYD2 protein solution into the sample cell of the ITC instrument.
- Load the AZ505 solution into the injection syringe.
- Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume.
- Perform a series of injections of the AZ505 solution into the SMYD2 solution.
- The heat change associated with each injection is measured.
- The resulting data is analyzed using the instrument's software to fit a binding isotherm and determine the dissociation constant (K_d), stoichiometry (n), and enthalpy of binding (ΔH).

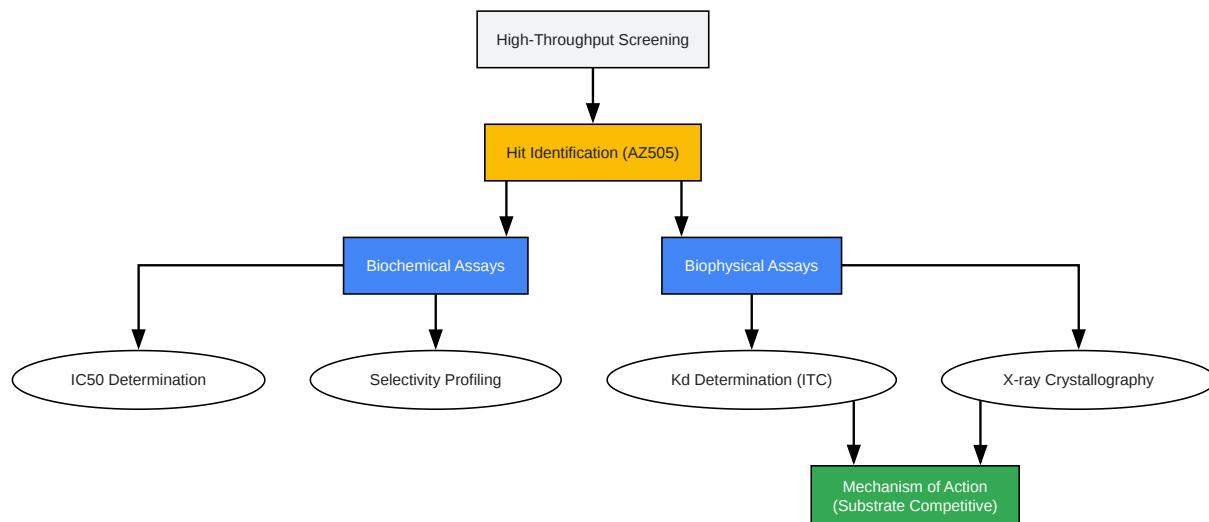
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the SMYD2 signaling pathway and a typical experimental workflow for evaluating SMYD2 inhibitors.



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Caption: SMYD2-mediated methylation of p53 and Rb leading to their inactivation, and its inhibition by AZ505.



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Caption: A typical workflow for the discovery and characterization of a SMYD2 inhibitor like AZ505.

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